![molecular formula C8H20Cl2N2 B2787000 Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride CAS No. 118768-93-7](/img/structure/B2787000.png)
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride
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Overview
Description
“Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride” is a chemical compound that is used in the field of organic chemistry . It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of “Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride” is represented by the empirical formula C8H20Cl2N2O . The molecular weight of the compound is 231.16 .Physical And Chemical Properties Analysis
“Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride” is a solid compound . The SMILES string representation of the compound is OCCN©C1CCNCC1.[H]Cl.[H]Cl .Scientific Research Applications
- Piperidines, including derivatives like Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride, serve as essential building blocks for drug development. Their six-membered heterocyclic structure plays a crucial role in constructing pharmaceutical compounds . Researchers explore synthetic methods to efficiently produce substituted piperidines, which are present in over twenty classes of pharmaceuticals and alkaloids.
- Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride can act as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to degrade specific proteins within cells. This compound’s unique structure contributes to targeted protein degradation .
- Piperidines participate in various catalytic reactions. For instance, a combination of quinoline organocatalyst and trifluoroacetic acid enables the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
- The compound’s reactivity allows for the one-pot functionalization of unsaturated intermediates, streamlining complex syntheses .
- Piperidine derivatives have shown promise in anticancer studies. For instance, N-(piperidine-4-yl) benzamide compounds were synthesized and evaluated against cancer cells. Structure-activity relationships revealed specific substituents (halogen, carboxyl, nitro, or methyl groups) that enhance cytotoxicity .
Medicinal Chemistry and Drug Design
Linker in PROTAC Development
Catalysis and Organic Synthesis
Anticancer Research
Mechanism of Action
Target of Action
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
N-methyl-2-piperidin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h8-10H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPSQIDHACHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride |
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